molecular formula C7H17IO3Si B14643603 Triethoxy(iodomethyl)silane CAS No. 53696-82-5

Triethoxy(iodomethyl)silane

Cat. No.: B14643603
CAS No.: 53696-82-5
M. Wt: 304.20 g/mol
InChI Key: ALFJOLYGZMCHHC-UHFFFAOYSA-N
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Description

Triethoxy(iodomethyl)silane is an organosilicon compound characterized by the presence of ethoxy groups and an iodomethyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(iodomethyl)silane can be synthesized through the reaction of iodomethane with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in triethoxysilane with the iodomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(iodomethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other functional groups in the presence of suitable reagents.

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Water or Alcohols: For hydrolysis reactions.

    Metal Catalysts: Such as cobalt or rhodium, for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can lead to the formation of silanols and siloxanes, while substitution reactions can yield a variety of organosilicon compounds.

Scientific Research Applications

Triethoxy(iodomethyl)silane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules and surfaces for biological studies.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of triethoxy(iodomethyl)silane involves the interaction of its functional groups with target molecules The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other molecules to form stable siloxane bonds

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the iodomethyl group.

    Triethoxyvinylsilane: Contains a vinyl group instead of an iodomethyl group.

    Trimethoxysilane: Similar but with methoxy groups instead of ethoxy groups.

Uniqueness

Triethoxy(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific applications that are not possible with other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and material science applications.

Properties

CAS No.

53696-82-5

Molecular Formula

C7H17IO3Si

Molecular Weight

304.20 g/mol

IUPAC Name

triethoxy(iodomethyl)silane

InChI

InChI=1S/C7H17IO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3

InChI Key

ALFJOLYGZMCHHC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CI)(OCC)OCC

Origin of Product

United States

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